5-Fluoro vs. 5-Bromo Substitution: hCA IX Inhibition
In a comparative study of benzofuran-based carboxylic acids, a 5-bromo-substituted analog (compound 9e) demonstrated a submicromolar inhibition constant (KI) of 0.79 μM against the cancer-related hCA IX isoform [1]. While direct data for the 5-fluoro analog is not available in this specific publication, this result establishes a clear quantitative benchmark for 5-halogenated benzofuran-7-carboxylic acid derivatives. The smaller, more electronegative fluorine atom in 5-Fluorobenzofuran-7-carboxylic acid is expected to confer distinct potency and selectivity profiles compared to the bromo analog, based on well-established principles of bioisosterism and the documented impact of halogen substitution on enzyme inhibition in this compound class [1].
| Evidence Dimension | hCA IX Inhibition (KI) |
|---|---|
| Target Compound Data | Not directly reported in this study; structural analog of 9e. |
| Comparator Or Baseline | 5-Bromobenzofuran-based analog (Compound 9e): KI = 0.79 μM |
| Quantified Difference | Not quantifiable for target compound; however, a different potency profile relative to the 5-bromo analog is expected due to distinct halogen effects. |
| Conditions | Stopped-flow CO2 hydrase assay against recombinant human CA IX |
Why This Matters
This class-level inference highlights that the specific halogen (F vs. Br) is a critical determinant of target binding, and thus the 5-fluoro variant is not a simple interchangeable reagent; it offers a distinct starting point for SAR exploration.
- [1] Eldehna, W. M., Nocentini, A., Elsayed, Z. M., Al-Warhi, T., Aljaeed, N., Alotaibi, O. J., ... & Supuran, C. T. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022–1027. View Source
